Cas no 1722-26-5 (Borane Triethylamine Complex)

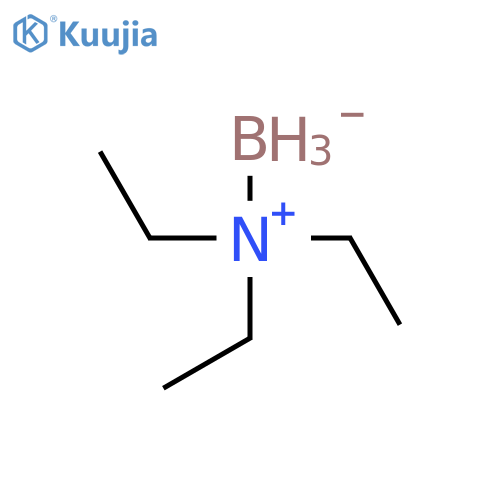

Borane Triethylamine Complex structure

商品名:Borane Triethylamine Complex

Borane Triethylamine Complex 化学的及び物理的性質

名前と識別子

-

- Borane-triethylamine complex

- Triethylamine borane

- (Triethylammonio)trihydroborate

- Borane triethylamine complex

- boron,N,N-diethylethanamine

- (N,N-Diethylethanamine)trihydroboron

- NSC 59740

- TEAB

- Borane - Triethylamine Complex

- (C2H5)3NBH3

- Borane, complex with triethylamine(1:1)

- Boron, (N,N-diethylethanamine)trihydro-, (T-4)-

- n-diethylethanamine)trihydro-((beta-4)-boro

- N-Triethyl borazane

- Triethylamine base borane adduct

- Triethylamine compound with borane (1:1)

- Triethylamine, compd. with borane (1:1)

- Borane Triethylamine Complex

-

- MDL: MFCD00012423

- インチ: 1S/C6H18BN/c1-4-8(7,5-2)6-3/h4-6H2,1-3,7H3

- InChIKey: ONRDAGWFOUZNLV-UHFFFAOYSA-N

- ほほえんだ: [N+]([BH3-])(CC)(CC)CC

計算された属性

- せいみつぶんしりょう: 114.14500

- どういたいしつりょう: 178.006454

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 25.7

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 38

じっけんとくせい

- 色と性状: 流体。湿気に敏感です。

- 密度みつど: 0.777 g/mL at 25 °C(lit.)

- ゆうかいてん: −4 °C (lit.)

- ふってん: 100°C/12mmHg

- フラッシュポイント: 華氏温度:19.4°f

摂氏度:-7°c - 屈折率: n20/D 1.442(lit.)

- ようかいど: Miscible with water, methanol, diethyl ether, terahydro furan, toluene and dichloromethane. Immiscible with hexane.

- すいようせい: OSEを分解可能

- PSA: 12.36000

- LogP: 0.43190

- かんど: Moisture Sensitive

- じょうきあつ: No data available

- ようかいせい: まだ確定していません。

Borane Triethylamine Complex セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225,H302+H312+H332,H314

- 警告文: P210,P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2924 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-20/21/22-34

- セキュリティの説明: S26-S36/37/39-S45-S33-S16

- 福カードFコード:10-21

-

危険物標識:

- TSCA:Yes

- リスク用語:R11; R34

- 危険レベル:3

- ちょぞうじょうけん:貯蔵温度2〜8℃、アルゴン充填貯蔵

- 包装グループ:II

- 包装カテゴリ:II

- 危険レベル:3

- 包装等級:II

- セキュリティ用語:3

Borane Triethylamine Complex 税関データ

- 税関コード:29299090

Borane Triethylamine Complex 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H93717-5g |

Borane Triethylamine Complex |

1722-26-5 | 97%, SpcSeal | 5g |

¥90 | 2023-09-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096552-25g |

Borane Triethylamine Complex |

1722-26-5 | 90% | 25g |

¥280 | 2023-09-10 | |

| TRC | B675370-25g |

Borane Triethylamine Complex |

1722-26-5 | 25g |

210.00 | 2021-08-16 | ||

| Apollo Scientific | OR61241-100g |

Borane triethylamine complex |

1722-26-5 | 100g |

£132.00 | 2023-09-01 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T140665-5g |

Borane Triethylamine Complex |

1722-26-5 | 97% | 5g |

¥116.90 | 2023-08-31 | |

| BAI LING WEI Technology Co., Ltd. | 581133-100G |

Triethylamine borane, 97% |

1722-26-5 | 97% | 100G |

¥ 1905 | 2021-07-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1180-25G |

Triethylamine Borane |

1722-26-5 | >90.0%(T) | 25g |

¥310.00 | 2024-04-17 | |

| eNovation Chemicals LLC | Y1290333-100g |

Borane triethylamine complex |

1722-26-5 | 97% | 100g |

$225 | 2023-05-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096552-5g |

Borane Triethylamine Complex |

1722-26-5 | 90% | 5g |

¥92 | 2023-09-10 | |

| abcr | AB210998-25 g |

Borane-triethylamine complex, 96%, packaged under Argon in resealable ChemSeal bottles; . |

1722-26-5 | 96% | 25 g |

€174.50 | 2023-07-20 |

Borane Triethylamine Complex 関連文献

-

Brijesh Chandra,B. Sathish Kumar,Navendu Mondal,Anunay Samanta,Pradeepta K. Panda Dalton Trans. 2015 44 19966

-

Krzysztof Ch?opek,Christoph Frommen,Aline Léon,Oleg Zabara,Maximilian Fichtner J. Mater. Chem. 2007 17 3496

-

Jeonggi Kim,Hui Joon Park,Costas P. Grigoropoulos,Daeho Lee,Jin Jang Nanoscale 2016 8 17608

-

Soichiro Okada,Yoshio Nakahara,Mitsuru Watanabe,Toshiyuki Tamai,Yasuyuki Kobayashi,Setsuko Yajima RSC Adv. 2022 12 14535

-

Krzysztof Ch?opek,Christoph Frommen,Aline Léon,Oleg Zabara,Maximilian Fichtner J. Mater. Chem. 2007 17 3496

1722-26-5 (Borane Triethylamine Complex) 関連製品

- 1722-26-5(Borane Triethylamine Complex)

- 17083-85-1(Tetraethylammonium borohydride)

- 119037-92-2(Boron,(N,N-dimethyl-1-hexanamine)trihydro-, (T-4)-)

- 15648-16-5(Borane 4-Methylmorpholine Complex)

- 90000-20-7(CID 56980916)

- 260432-34-6(Boranamine, N,N-bis(2-methylpropyl)-)

- 18494-92-3(Diethylamino borane)

- 119002-77-6(Boron,(N,N-dimethyl-1-butanamine)trihydro-, (T-4)-)

- 22092-92-8(Diisopropylamino Borane)

- 15531-21-2( )

推奨される供給者

Amadis Chemical Company Limited

(CAS:1722-26-5)Borane Triethylamine Complex

清らかである:99%/99%/99%

はかる:25g/100g/500g

価格 ($):175.0/219.0/1157.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1722-26-5)硼三乙胺烷

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ